叔丁基-N-(2-溴-6-氟-3-甲基苯基)氨基甲酸酯

描述

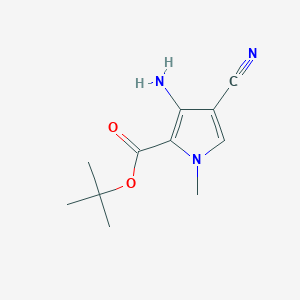

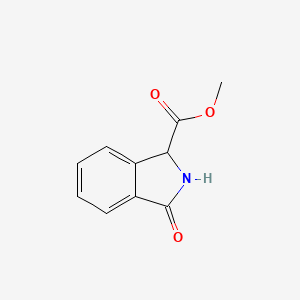

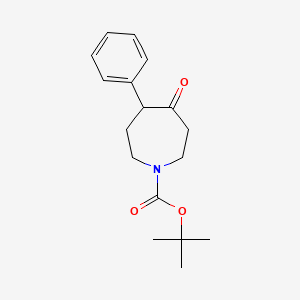

“tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H15BrFNO2 . It has a molecular weight of 304.16 .

Physical And Chemical Properties Analysis

The boiling point of “tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate” is predicted to be 287.0±40.0 °C . The density is predicted to be 1.413±0.06 g/cm3 . The pKa is predicted to be 11.85±0.70 .科学研究应用

N-Boc保护的苯胺的合成

叔丁基-N-(2-溴-6-氟-3-甲基苯基)氨基甲酸酯可用于钯催化的N-Boc保护的苯胺的合成。 这是复杂有机分子合成中的关键步骤,其中保护胺基以防止在后续合成步骤中发生不必要的反应 .

四取代吡咯的合成

该化合物也可用于合成四取代吡咯,吡咯在C-3位置被酯或酮基官能化。 吡咯是重要的杂环化合物,是制药和农用化学品的合成砌块 .

硼酸衍生物

叔丁基氨基甲酸酯是硼酸衍生物的前体,硼酸衍生物在铃木偶联反应中至关重要,铃木偶联反应是一种广泛应用于创建双芳基化合物的合成方法,双芳基化合物在许多药物中普遍存在 .

抗菌活性

虽然没有直接针对该特定化合物进行说明,但相关的叔丁基氨基甲酸酯已被研究其抗菌活性。 这表明叔丁基-N-(2-溴-6-氟-3-甲基苯基)氨基甲酸酯在开发新型抗菌剂方面的潜在研究应用 .

氨基酸的修饰

作用机制

In the context of Suzuki–Miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction, organoboron reagents are used . The reaction involves an oxidative addition step with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, which are transferred from boron to palladium .

生化分析

Biochemical Properties

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition of their activity . This inhibition can result in downstream effects on metabolic pathways and cellular processes

属性

IUPAC Name |

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQXBUZRAJKUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)